Gona-1,3,5(10),6,8,11-hexaene, (+-)-
Description
Gona-1,3,5(10),6,8,11-hexaene, (+-)- is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused hexaene system with a unique arrangement of conjugated double bonds. Its structure includes a gonane backbone, a steroidal framework, but with six double bonds distributed across positions 1,3,5(10),6,8, and 11. This compound is notable for its stereochemical complexity, as indicated by the (±) designation, which denotes a racemic mixture of enantiomers.
Properties
CAS No. |
5836-83-9 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(13S,14R)-14,15,16,17-tetrahydro-13H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C17H16/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-2,4,6,8-11,13,15H,3,5,7H2/t13-,15+/m0/s1 |
InChI Key |
BCBNXNLJMYJYNW-DZGCQCFKSA-N |
Isomeric SMILES |
C1C[C@H]2C=CC3=C([C@@H]2C1)C=CC4=CC=CC=C43 |
Canonical SMILES |
C1CC2C=CC3=C(C2C1)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5(10),6,8,11-hexaene, (±)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the conjugated system. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of Gona-1,3,5(10),6,8,11-hexaene, (±)- may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Gona-1,3,5(10),6,8,11-hexaene, (±)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
Gona-1,3,5(10),6,8,11-hexaene, (±)- has several scientific research applications, including:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Gona-1,3,5(10),6,8,11-hexaene, (±)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of these targets. The specific pathways involved depend on the context of its application, such as its role in biological systems or industrial processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Squalene (2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene)
- Structure : A linear triterpene with six isoprene units and six double bonds in an all-trans configuration.
- Source : Found in shark liver oil, olive oil, and rice bran .
- Function : Acts as a precursor in cholesterol biosynthesis and demonstrates antioxidant and anti-inflammatory properties .
- Comparison : Unlike Gona-1,3,5(10),6,8,11-hexaene, squalene lacks aromaticity and cyclic conjugation. Its biological roles are well-established, whereas Gona-hexaene’s applications remain underexplored.
Dihydroisotanshinone II (1,3,5(10),6,8,11-abietahexaene)
- Structure: A diterpene quinone with a fused tetracyclic core and conjugated double bonds.
- Source: Isolated from Salvia glutinosa roots .
- Comparison: Both compounds share a hexaene system, but Gona-hexaene lacks the quinone moiety and steroidal oxidation states seen in dihydroisotanshinone II.
Key Data Tables
Table 1: Structural and Functional Properties of Gona-Hexaene and Analogues
Table 2: Spectroscopic Data Comparison (Selected Compounds)
Research Findings and Gaps
- Synthetic Challenges: Gona-hexaene’s complex stereochemistry and conjugation pose challenges in synthesis and purification, unlike squalene or dihydroisotanshinone II, which are more accessible via natural extraction .
- Industrial Relevance : Heterocyclic analogs () are prioritized in synthetic chemistry for their tunable electronic properties, whereas Gona-hexaene’s applications in materials science are unexplored.
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